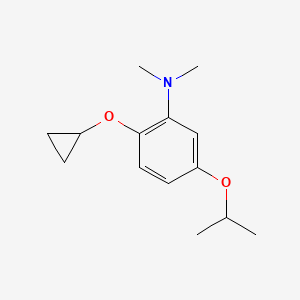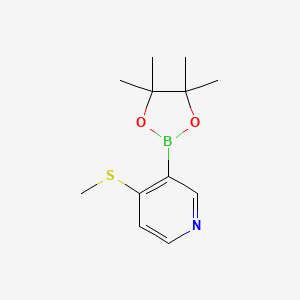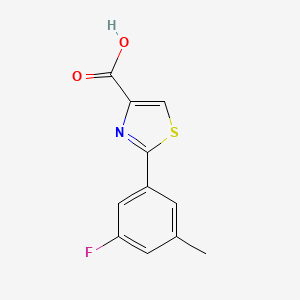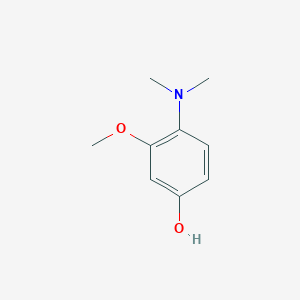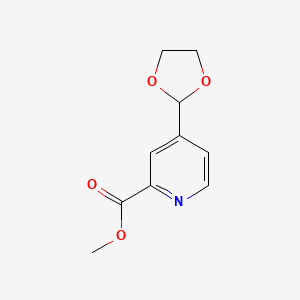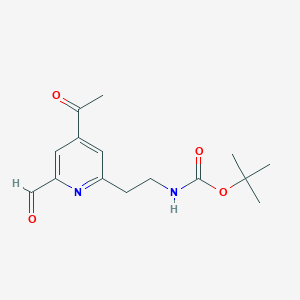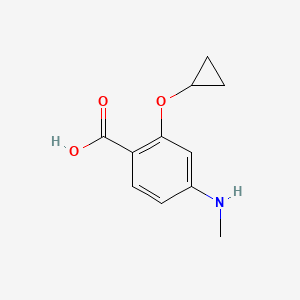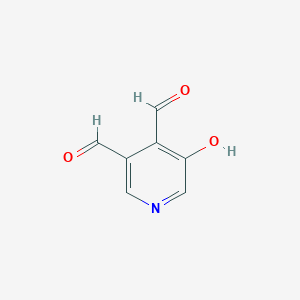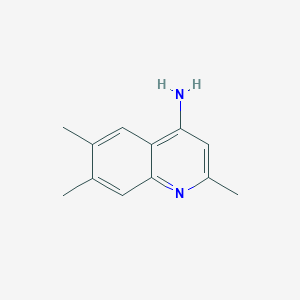
2-(Cyclopropylmethoxy)-6-hydroxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclopropylmethoxy)-6-hydroxybenzaldehyde is an organic compound that features a benzaldehyde core substituted with a cyclopropylmethoxy group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethoxy)-6-hydroxybenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 2-hydroxybenzaldehyde.
Cyclopropylmethoxy Substitution: The hydroxyl group of 2-hydroxybenzaldehyde is reacted with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate to form 2-(Cyclopropylmethoxy)benzaldehyde.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyclopropylmethoxy)-6-hydroxybenzaldehyde can undergo several types of chemical reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloro group.
Major Products
Oxidation: 2-(Cyclopropylmethoxy)-6-hydroxybenzoic acid.
Reduction: 2-(Cyclopropylmethoxy)-6-hydroxybenzyl alcohol.
Substitution: 2-(Cyclopropylmethoxy)-6-chlorobenzaldehyde.
Applications De Recherche Scientifique
2-(Cyclopropylmethoxy)-6-hydroxybenzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds due to its ability to undergo diverse chemical transformations.
Biological Studies: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 2-(Cyclopropylmethoxy)-6-hydroxybenzaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary based on the structure of the final pharmaceutical compound derived from it.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Cyclopropylmethoxy)benzaldehyde: Lacks the hydroxyl group at the 6-position.
6-Hydroxybenzaldehyde: Lacks the cyclopropylmethoxy group.
2-Hydroxybenzaldehyde: Lacks both the cyclopropylmethoxy group and the hydroxyl group at the 6-position.
Uniqueness
2-(Cyclopropylmethoxy)-6-hydroxybenzaldehyde is unique due to the presence of both the cyclopropylmethoxy and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C11H12O3 |
|---|---|
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
2-(cyclopropylmethoxy)-6-hydroxybenzaldehyde |
InChI |
InChI=1S/C11H12O3/c12-6-9-10(13)2-1-3-11(9)14-7-8-4-5-8/h1-3,6,8,13H,4-5,7H2 |
Clé InChI |
NIWXAZJCJVOALD-UHFFFAOYSA-N |
SMILES canonique |
C1CC1COC2=CC=CC(=C2C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



